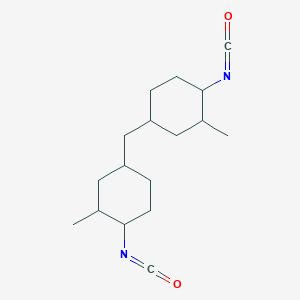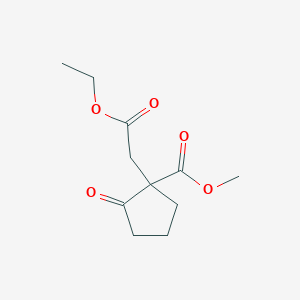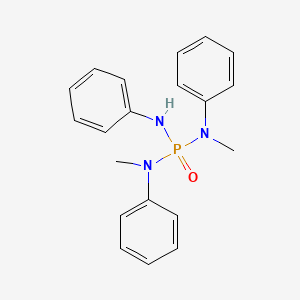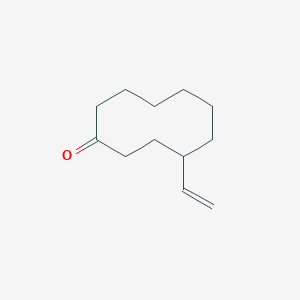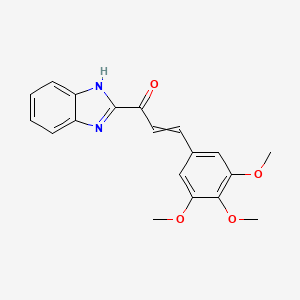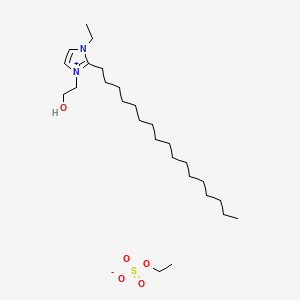
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate (salt) is a complex organic compound with the molecular formula C24H47N2O.C2H5O4S. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate involves several steps. The primary synthetic route includes the alkylation of imidazole with 1-bromoheptadecane, followed by the introduction of an ethyl group and a hydroxyethyl group. The final step involves the reaction with ethyl sulfate to form the desired salt. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or hydroxyethyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazolium, 1-ethyl-2-heptadecyl-3-(2-hydroxyethyl)-, ethyl sulfate can be compared with other imidazolium-based compounds:
1H-Imidazolium, 1-butyl-3-methyl-, chloride: This compound has similar antimicrobial properties but differs in its alkyl chain length and counterion.
1H-Imidazolium, 1-hexyl-3-methyl-, bromide: Another similar compound with variations in alkyl chain length and counterion, affecting its solubility and reactivity.
1H-Imidazolium, 1-octyl-3-methyl-, tetrafluoroborate: This compound is used in ionic liquids and has different physical and chemical properties due to its unique counterion.
Eigenschaften
CAS-Nummer |
38550-83-3 |
|---|---|
Molekularformel |
C26H52N2O5S |
Molekulargewicht |
504.8 g/mol |
IUPAC-Name |
2-(3-ethyl-2-heptadecylimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h20-21,27H,3-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RCOQNIIBBJZSAM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


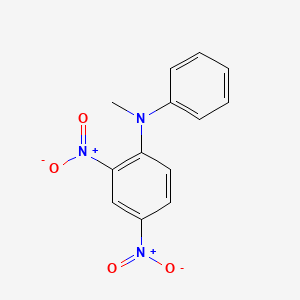
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
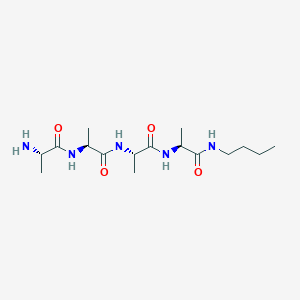
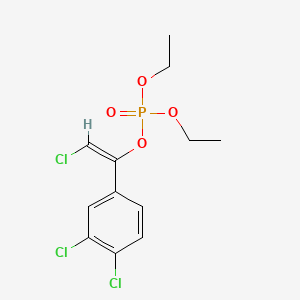
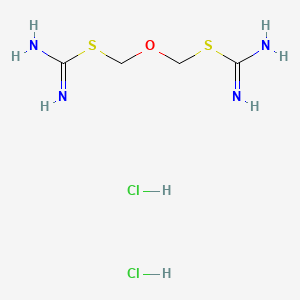
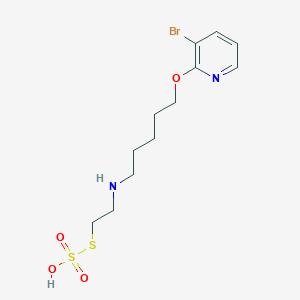
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
